3-(3-Phenylpropoxy)azetidine
Overview
Description
3-(3-Phenylpropoxy)azetidine is an organic compound with the molecular formula C12H17NO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenylpropoxy group attached to the azetidine ring, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylpropoxy)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are commonly employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Phenylpropoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as potassium cyanide, sodium azide, and potassium phenoxide are used in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted azetidines depending on the reagents and conditions used .
Scientific Research Applications
3-(3-Phenylpropoxy)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Phenylpropoxy)azetidine is primarily driven by its ring strain and reactivity. The four-membered azetidine ring is significantly more stable than related aziridines, allowing for unique reactivity under appropriate conditions . The compound can undergo ring-opening reactions, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the phenylpropoxy group.
3-Bromoazetidine: A substituted azetidine with a bromine atom at the third position.
3-Cyanoazetidine: A substituted azetidine with a cyano group at the third position.
Uniqueness: 3-(3-Phenylpropoxy)azetidine is unique due to the presence of the phenylpropoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(3-phenylpropoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12/h1-3,5-6,12-13H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDGHCTSJACIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308863 | |
Record name | 3-(3-Phenylpropoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-09-8 | |
Record name | 3-(3-Phenylpropoxy)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Phenylpropoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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